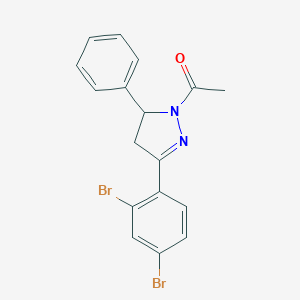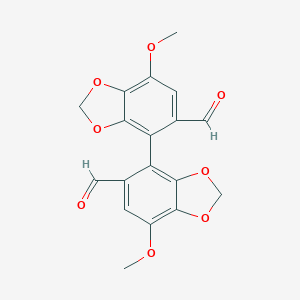![molecular formula C20H15Cl2N3O2 B304786 N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide, also known as DBIH, is a chemical compound that has been found to have potential therapeutic applications in various diseases. It is a hydrazide derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide exerts its therapeutic effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to inhibit various enzymes such as topoisomerase II, tyrosine kinase, and acetylcholinesterase.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have various biochemical and physiological effects. In cancer cells, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to induce apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to inhibit mycobacterial cell wall synthesis by inhibiting the activity of mycolic acid synthase. In Alzheimer's disease, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
实验室实验的优点和局限性
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has been extensively studied in various disease models and has shown promising results. However, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
未来方向
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide. One area of research could be to investigate its potential as a therapeutic agent in other diseases such as Parkinson's disease and multiple sclerosis. Another area of research could be to develop more potent derivatives of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide that could exhibit improved therapeutic efficacy. Additionally, more research is needed to fully understand the mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide and its potential side effects.
Conclusion:
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is a promising chemical compound that has potential therapeutic applications in various diseases. Its simple synthesis method and extensive scientific research make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and its potential therapeutic benefits.
合成方法
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of isonicotinic acid hydrazide with 2,6-dichlorobenzaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have potential therapeutic applications in various diseases such as cancer, tuberculosis, and Alzheimer's disease. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to exhibit potent antimycobacterial activity by inhibiting mycobacterial cell wall synthesis. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
属性
产品名称 |
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C20H15Cl2N3O2 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-18-2-1-3-19(22)17(18)13-27-16-6-4-14(5-7-16)12-24-25-20(26)15-8-10-23-11-9-15/h1-12H,13H2,(H,25,26)/b24-12+ |
InChI 键 |
PBHJVIJBWUJRCT-WYMPLXKRSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)